molecular formula C6H3FN2O B13131662 6-Ethynyl-5-fluoropyrimidin-2(1H)-one

6-Ethynyl-5-fluoropyrimidin-2(1H)-one

Cat. No.: B13131662
M. Wt: 138.10 g/mol
InChI Key: PGOCVHFZQABPGV-UHFFFAOYSA-N
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Description

6-Ethynyl-5-fluoropyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method might include:

    Starting Material: The synthesis often begins with a fluorinated pyrimidine derivative.

    Ethynylation: Introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction, using a palladium catalyst and copper co-catalyst under an inert atmosphere.

    Reaction Conditions: The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-5-fluoropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction: Reduction reactions can modify the fluorine or ethynyl groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alkanes or alkenes.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use in drug development, particularly in antiviral or anticancer therapies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethynyl-5-fluoropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interacting with nucleic acids, disrupting biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer drug.

    6-Ethynyluracil: Studied for its potential antiviral properties.

Uniqueness

6-Ethynyl-5-fluoropyrimidin-2(1H)-one combines the properties of fluorinated and ethynylated pyrimidines, potentially offering unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H3FN2O

Molecular Weight

138.10 g/mol

IUPAC Name

6-ethynyl-5-fluoro-1H-pyrimidin-2-one

InChI

InChI=1S/C6H3FN2O/c1-2-5-4(7)3-8-6(10)9-5/h1,3H,(H,8,9,10)

InChI Key

PGOCVHFZQABPGV-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=NC(=O)N1)F

Origin of Product

United States

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